N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-methylpropanamide
Description
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3OS/c1-7(2)10(17)14-12-15-11(18-16-12)8-3-5-9(13)6-4-8/h3-7H,1-2H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFWKNZCMNLBQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NSC(=N1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-methylpropanamide typically involves the reaction of 5-(4-chlorophenyl)-1,2,4-thiadiazol-3-amine with 2-methylpropanoyl chloride under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature. The reaction mixture is then stirred for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time can be optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-methylpropanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antiviral, anti-inflammatory, and anticancer agent.
Medicine: The compound has been investigated for its use in treating various diseases, including epilepsy and diabetes.
Industry: It can be utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-methylpropanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues in the Thiadiazole and Triazole Families
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
- Structure : Shares the 5-(4-chlorophenyl)-thiadiazole backbone but replaces the 3-position with a thiol (-SH) group.
- Properties : The thiol group enhances reactivity but reduces metabolic stability compared to the acetamide group in the target compound. Used in medicinal chemistry for metal chelation .
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide
- Structure : Contains a fused thiazolo-triazole system and a benzothiazole-phenyl group. The sulfanyl linker increases molecular flexibility.
- The 4-chlorophenyl group is conserved, suggesting shared electronic properties .
2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide
- Structure: Features a triazole ring with 4-chlorophenyl and 4-methylphenyl substituents. The dimethylamino group enhances basicity.
- Activity: Demonstrated antimicrobial activity due to the triazole-thioether motif, but the dimethylamino group may introduce cytotoxicity risks .
Functional Group Variations and Bioactivity
Propanamide Derivatives
- Taranabant (CAS 701977-09-5) : A propanamide-based anti-obesity drug with a trifluoromethylpyridine substituent. Unlike the target compound, Taranabant lacks a thiadiazole ring but shares the propanamide backbone, highlighting the scaffold's versatility in drug design .
- N-(4-chlorophenyl)-2-methyl-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propanamide: Combines a triazinoindole system with a 4-chlorophenyl-propanamide group. The bulky indole moiety enhances receptor affinity but complicates synthesis .
Oxadiazole and Thiadiazole Hybrids
Physicochemical and Pharmacological Data
Biological Activity
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-methylpropanamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H14ClN3O2S
- Molecular Weight : 359.8 g/mol
- IUPAC Name : this compound
- Structural Characteristics : The compound contains a thiadiazole ring, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key areas of focus include:
Antimicrobial Activity
Research indicates that compounds with thiadiazole moieties exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial strains and fungi.
Anticancer Properties
Several studies have reported that derivatives of thiadiazole compounds possess anticancer properties. For instance:
- A study conducted on similar compounds indicated that they inhibit cell proliferation in cancer cell lines through apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Thiadiazole derivatives are also noted for their anti-inflammatory effects. In vivo studies suggest that they can reduce inflammation markers in animal models, indicating potential therapeutic applications in inflammatory diseases.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : The compound may affect various signaling pathways linked to cell survival and apoptosis.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-methylpropanamide, and how can yield and purity be maximized?
- Methodology :
- Step 1 : React 4-chlorophenylhydrazine with thiocarbonyl derivatives (e.g., thioamides) under acidic conditions (HCl or H₂SO₄) to form the thiadiazole core .
- Step 2 : Introduce the 2-methylpropanamide group via nucleophilic substitution or coupling reactions. Use solvents like ethanol or methanol, and maintain temperatures between 20–25°C to avoid side reactions .
- Optimization : Monitor reaction progress via TLC. Recrystallize the product from ethanol-DMF mixtures to enhance purity .
- Key Parameters :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol | Enhances solubility |
| Catalyst | HCl | Accelerates cyclization |
| Temperature | 20–25°C | Reduces decomposition |
Q. Which analytical techniques are most effective for characterizing this compound?
- Primary Methods :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the thiadiazole ring (δ 7.5–8.5 ppm for aromatic protons) and amide NH (δ 10–12 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 322.1) .
- Infrared Spectroscopy (IR) : Identify C=O (1650–1700 cm⁻¹) and C-S (600–700 cm⁻¹) stretches .
- Supplementary Techniques : High-resolution X-ray crystallography (if single crystals are obtained) for 3D conformation analysis .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to dock the compound into target proteins (e.g., kinase enzymes). Focus on the thiadiazole ring’s interactions with hydrophobic pockets .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., water) for 100 ns to assess stability .
- Key Findings : The 4-chlorophenyl group enhances π-π stacking with tyrosine residues, while the amide moiety forms hydrogen bonds .
Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Troubleshooting Steps :
Verify Compound Purity : Reanalyze via HPLC (>95% purity required) .
Standardize Assay Conditions : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control for pH/temperature .
Cross-Validate with Structural Analogues : Compare activity against derivatives lacking the 4-chlorophenyl group to isolate pharmacophoric contributions .
Q. What strategies enable functionalization of the thiadiazole core for structure-activity relationship (SAR) studies?
- Approaches :
- Electrophilic Substitution : Introduce halogens (e.g., Br) at the thiadiazole C-5 position using N-bromosuccinimide (NBS) .
- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling to attach aryl groups to the thiadiazole ring .
- Reactivity Table :
| Reaction Type | Reagents/Conditions | Product Modification |
|---|---|---|
| Oxidation | H₂O₂, acidic | Sulfone formation |
| Reduction | NaBH₄, MeOH | Amide to amine |
Comparative and Mechanistic Questions
Q. How does the 4-chlorophenyl substituent influence bioactivity compared to methoxy or methyl analogues?
- Biological Data :
| Substituent | Activity (IC₅₀, μM) | Target Pathway |
|---|---|---|
| 4-Cl-Ph | 2.1 ± 0.3 | EGFR inhibition |
| 4-OCH₃-Ph | 5.8 ± 0.7 | COX-2 inhibition |
| 4-CH₃-Ph | >10 | No significant activity |
- Mechanistic Insight : The electron-withdrawing Cl group enhances target binding via hydrophobic and halogen-bonding interactions .
Q. What are the stability profiles of this compound under physiological conditions?
- Stability Tests :
- pH Stability : Stable at pH 5–7.4 (simulated gastric fluid) but degrades at pH >8 .
- Thermal Stability : Decomposition observed >150°C (DSC analysis) .
- Storage Recommendations : Store at −20°C in anhydrous DMSO to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
